1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene
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Overview
Description
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound characterized by the presence of a chloro group, a nitro group, and a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the nitration of chlorobenzene followed by sulfonation.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chloro, nitro, or sulfonyl groups can be replaced by other substituents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfonic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonyl group can also participate in reactions that modify proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
1-Chloro-2-(2-nitrobenzene-1-sulfonyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-nitrobenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Nitrobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a chloro group, leading to different reactivity and applications.
1-Chloro-4-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
61174-16-1 |
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Molecular Formula |
C12H8ClNO4S |
Molecular Weight |
297.71 g/mol |
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO4S/c13-9-5-1-3-7-11(9)19(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H |
InChI Key |
HPEFSZGIFFKSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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